1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes two cyclopropane rings and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with cyclopropanecarboxaldehyde in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl position, using reagents such as alkyl halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, organometallic reagents, and other nucleophiles.
Major Products Formed:
Oxidation: Cyclopropylmethylcyclopropanecarboxylic acid.
Reduction: Cyclopropylmethylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropylmethyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropane rings may also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Cyclopropanecarboxaldehyde: Similar structure but lacks the cyclopropylmethyl group.
Cyclopropylmethyl bromide: Similar structure but lacks the aldehyde group.
Cyclopropylmethylcyclopropane: Similar structure but lacks the aldehyde functional group.
Uniqueness: 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde is unique due to the presence of both cyclopropane rings and an aldehyde group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c9-6-8(3-4-8)5-7-1-2-7/h6-7H,1-5H2 |
InChI Key |
FLDXZZLLYLMRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CC2)C=O |
Origin of Product |
United States |
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